

tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate

CAS number 276872-90-3.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate
Cat. No.:	B153088

[Get Quote](#)

Technical Guide: tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate

CAS Number: 276872-90-3

Disclaimer: Publicly available scientific literature and experimental data specifically for tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate (CAS 276872-90-3) are limited. This guide provides a comprehensive overview based on the general class of N-Boc protected spirocyclic oxazolidinones and related 1-oxa-5-azaspirocycles, offering insights into their synthesis, properties, and potential applications in research and drug development.

Introduction

tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate is a heterocyclic organic compound featuring a spirocyclic system containing an oxirane and a piperidine ring. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it a stable intermediate for further chemical modifications, particularly in the field of medicinal chemistry. Spirocyclic scaffolds are of significant interest in drug discovery as they introduce three-dimensional complexity, which can lead to improved target selectivity and pharmacological properties. While specific biological activity for this exact molecule is not widely reported, its structural motifs are found in various biologically active compounds.

Chemical and Physical Properties

The fundamental properties of tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate are summarized below. These are primarily derived from supplier specifications and computational predictions.

Property	Value	Source
CAS Number	276872-90-3	[1]
Molecular Formula	C ₁₁ H ₁₉ NO ₃	[1]
Molecular Weight	213.27 g/mol	[1]
Appearance	Solid	[1]
SMILES	CC(C) (C)OC(=O)N1CCCC2(CO2)C1	[1]
InChI Key	RZXGVMMKJKHHAN- UHFFFAOYSA-N	[1]
Storage Conditions	Store in a cool, dry place.	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of CAS 276872-90-3 is not readily available in published literature, a general and plausible synthetic route can be proposed based on established organic chemistry principles for the formation of spiro-epoxides and N-Boc protection of piperidine derivatives. A common approach involves the epoxidation of an exocyclic double bond on an N-Boc protected piperidine ring.

General Experimental Protocol: Synthesis of N-Boc-1-oxa-5-azaspiro[2.5]octane Derivatives

This protocol describes a generalized two-step synthesis starting from a suitable piperidine precursor.

Step 1: N-Boc Protection of 4-Methylenepiperidine

- To a solution of 4-methylenepiperidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water, add a base such as triethylamine (2.2 eq) or sodium bicarbonate.
- Cool the mixture to 0 °C in an ice bath.
- Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the aqueous phase with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-methylenepiperidine-1-carboxylate.

Step 2: Epoxidation of tert-butyl 4-methylenepiperidine-1-carboxylate

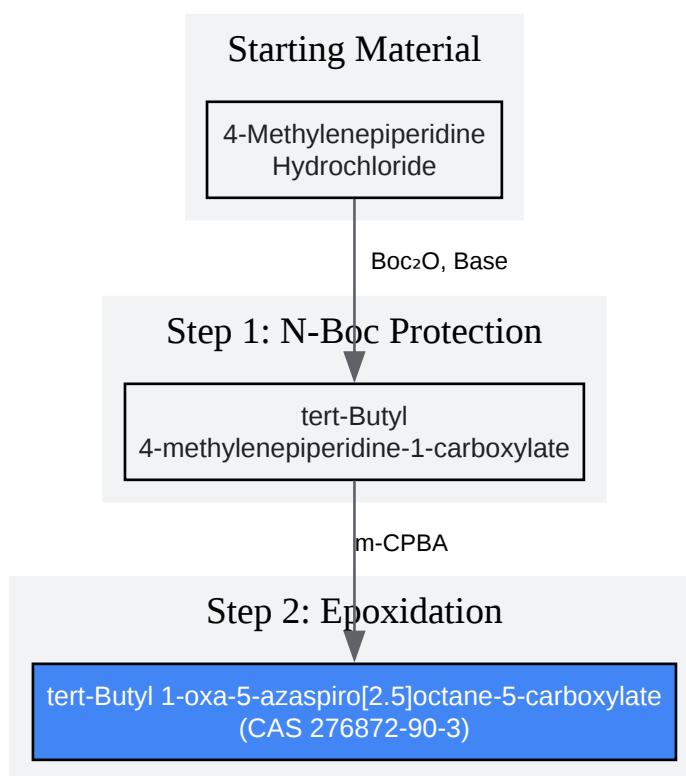
- Dissolve the product from Step 1 (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).
- Add an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2-1.5 eq) portion-wise at 0 °C.
- Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
- Upon completion, quench the reaction with a solution of sodium thiosulfate and then wash with a saturated solution of sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- The resulting crude product, tert-butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate, can be purified by flash chromatography.

Characterization Data (Generalized for N-Boc-azaspirooctane derivatives)

Analysis	Expected Observations
¹ H NMR	Signals corresponding to the Boc group (singlet, ~1.4 ppm, 9H), piperidine ring protons (multiplets, ~1.5-3.5 ppm, 8H), and oxirane protons (singlet or AB quartet, ~2.5-2.8 ppm, 2H).
¹³ C NMR	Resonances for the Boc carbonyl and quaternary carbon, piperidine ring carbons, and the spiro and methylene carbons of the oxirane ring.
Mass Spec (ESI)	[M+H] ⁺ or [M+Na] ⁺ corresponding to the molecular weight of the product.
FT-IR	Characteristic peaks for C=O (carbamate) around 1690 cm ⁻¹ , and C-O-C (ether/epoxide) stretches.

Potential Applications in Drug Discovery and Medicinal Chemistry

N-Boc protected spirocyclic building blocks are valuable in the synthesis of more complex molecules for drug discovery. The 1-oxa-5-azaspiro[2.5]octane core introduces a rigid, three-dimensional structure that can be beneficial for binding to biological targets.

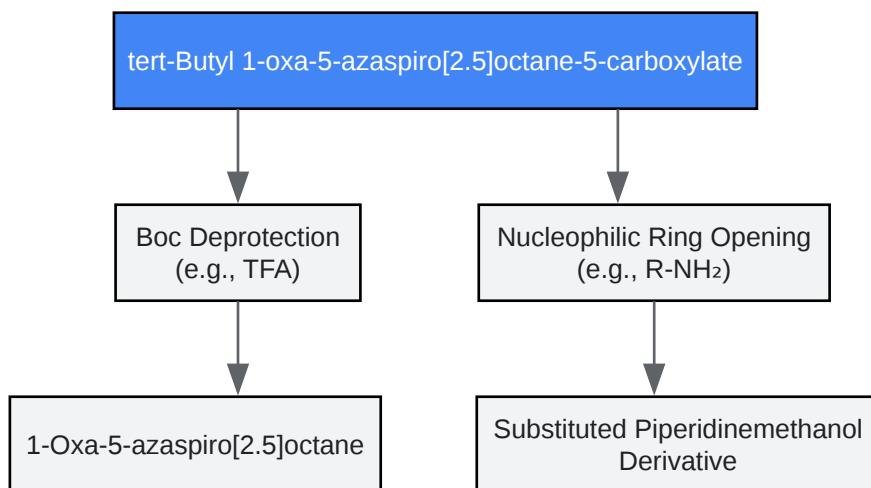

- **Scaffold for Library Synthesis:** The epoxide ring is a versatile functional group that can be opened by various nucleophiles (e.g., amines, thiols, alcohols) to generate a library of diverse compounds for biological screening.
- **Introduction of 3D-character:** The spirocyclic nature of the molecule provides a departure from flat, aromatic structures often seen in drug candidates, which can lead to improved physicochemical properties and novel intellectual property.

- Analogs of Bioactive Molecules: The piperidine and epoxide motifs are present in numerous natural products and synthetic drugs. This compound could serve as a starting material for the synthesis of analogs of known bioactive agents to explore structure-activity relationships.

Logical Workflow and Diagrams

Synthetic Workflow Diagram

The following diagram illustrates a plausible synthetic pathway for tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate.



[Click to download full resolution via product page](#)

Caption: Plausible two-step synthesis of the target compound.

Potential Derivatization Pathway

This diagram shows how the target compound could be used as an intermediate for further chemical synthesis.

[Click to download full resolution via product page](#)

Caption: Potential synthetic utility of the target compound.

Conclusion

tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate is a valuable building block for organic synthesis and medicinal chemistry. While detailed studies on this specific molecule are not widely published, its structural features suggest significant potential for the creation of novel, three-dimensional molecules for drug discovery programs. The synthetic routes are likely to be straightforward, and the reactive epoxide handle allows for a wide range of chemical transformations. Further research into the synthesis and biological evaluation of derivatives of this spirocyclic scaffold is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Oxa-5-azaspiro 2.5 octane-5-carboxylic acid tert-butyl ester AldrichCPR 276872-90-3 [sigmaaldrich.com]
- To cite this document: BenchChem. [tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate CAS number 276872-90-3.]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b153088#tert-butyl-1-oxa-5-azaspirooctane-5-carboxylate-cas-number-276872-90-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com